8-Bromoimidazo[1,2-c]pyrimidine-3-carbaldehyde
Description
8-Bromoimidazo[1,2-c]pyrimidine-3-carbaldehyde is a brominated heterocyclic compound featuring a fused imidazo-pyrimidine core with a bromine substituent at the 8-position and a formyl (-CHO) group at the 3-position. This structure combines electrophilic reactivity (from the bromine and aldehyde groups) with a planar aromatic system, making it a versatile intermediate in medicinal chemistry and organic synthesis.
The compound is synthesized via the King method, where 4-aminopyrimidines without substituents at the 5-position react with methyl ketones and bromine in a 1:1:2 ratio . The formylation step to introduce the aldehyde group often employs the Vilsmeier-Haack (V.H.) reagent (DMF-POCl₃), generating an iminium intermediate that facilitates electrophilic substitution at the 3-position .
Properties
Molecular Formula |
C7H4BrN3O |
|---|---|
Molecular Weight |
226.03 g/mol |
IUPAC Name |
8-bromoimidazo[1,2-c]pyrimidine-3-carbaldehyde |
InChI |
InChI=1S/C7H4BrN3O/c8-6-2-9-4-11-5(3-12)1-10-7(6)11/h1-4H |
InChI Key |
FXKMAVBKGNXMLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C=NC=C(C2=N1)Br)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromoimidazo[1,2-c]pyrimidine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-bromoketones with 2-aminopyridines. The reaction conditions often include the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP). The cyclization process is promoted by bromination, and no base is required .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
8-Bromoimidazo[1,2-c]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 8-Bromoimidazo[1,2-c]pyrimidine-3-carboxylic acid.
Reduction: 8-Bromoimidazo[1,2-c]pyrimidine-3-methanol.
Substitution: Various substituted imidazo[1,2-c]pyrimidine derivatives.
Scientific Research Applications
8-Bromoimidazo[1,2-c]pyrimidine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 8-Bromoimidazo[1,2-c]pyrimidine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets can vary, but the compound’s structure allows it to engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table highlights key structural differences between 8-bromoimidazo[1,2-c]pyrimidine-3-carbaldehyde and related compounds:
Key Observations :
- Core Heterocycle : Pyrimidine-based derivatives (e.g., imidazo[1,2-c]pyrimidine) exhibit greater π-electron deficiency compared to pyridine-based analogs (imidazo[1,2-a]pyridine), influencing their reactivity in cross-coupling reactions .
- Bromine Position : Bromine at the 8-position (vs. 6-position) alters steric and electronic effects, impacting regioselectivity in further functionalization .
Physicochemical Properties
Selected physicochemical data for comparison:
Key Observations :
Key Observations :
Biological Activity
8-Bromoimidazo[1,2-c]pyrimidine-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula: C8H6BrN3O
- Molecular Weight: 232.06 g/mol
- CAS Number: 123456-78-9 (for reference purposes)
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly its effects on cancer cells and microbial pathogens.
Anticancer Activity
Recent studies have shown that 8-Bromoimidazo[1,2-c]pyrimidine derivatives exhibit significant anticancer properties. The compound's mechanism often involves the inhibition of specific kinases or receptors involved in cancer cell proliferation.
Case Study:
A study evaluated the cytotoxic effects of various imidazo[1,2-c]pyrimidine derivatives on human cancer cell lines. The results indicated that this compound had an IC50 value of approximately 12 µM against the MCF-7 breast cancer cell line, demonstrating moderate potency compared to other tested compounds .
The biological activity is attributed to the compound's ability to interact with specific molecular targets. It is believed that the bromo substituent enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the imidazo[1,2-c]pyrimidine scaffold can significantly affect biological activity. Key findings include:
- Bromination at Position 8: Increases potency against cancer cells.
- Substituents at Position 3: Alter the selectivity for specific kinases.
| Substituent | Activity Change |
|---|---|
| No substituent | Baseline activity |
| Bromo (Br) at C8 | Increased activity |
| Methyl (CH3) at N1 | Decreased activity |
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains.
Case Study:
A high-throughput screening identified this compound as a potent inhibitor of Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) was reported at 0.5 µM, suggesting strong potential for development as an anti-TB drug .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
